molecular formula C17H20BF6NO3 B2801960 2,2,2-Trifluoro-N-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]ethyl]acetamide CAS No. 2135636-84-7

2,2,2-Trifluoro-N-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]ethyl]acetamide

Cat. No. B2801960
CAS RN: 2135636-84-7
M. Wt: 411.15
InChI Key: RVHAMRSOYDBCMT-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]ethyl]acetamide is a useful research compound. Its molecular formula is C17H20BF6NO3 and its molecular weight is 411.15. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-Trifluoro-N-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-N-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Some studies have focused on the synthesis of compounds with structures similar to 2,2,2-Trifluoro-N-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]ethyl]acetamide, utilizing starting materials like 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate. These syntheses led to compounds with notable herbicidal activities (Wu et al., 2011).

  • Crystal Structure and DFT Studies : Research has been conducted on compounds structurally related to the 2,2,2-Trifluoro derivative, providing insights into their molecular structures using techniques like X-ray diffraction and Density Functional Theory (DFT) (Liao et al., 2022; Huang et al., 2021).

Applications in Chemistry

  • Herbicidal Activities : Studies have revealed that compounds similar to 2,2,2-Trifluoro-N-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]ethyl]acetamide exhibit significant herbicidal activities, particularly against dicotyledonous weeds (Wu et al., 2011).

  • Fluorinating Agents : Compounds with a similar structure have been explored as site-selective electrophilic fluorinating agents under mild conditions (Banks et al., 1996).

Additional Chemical Studies

  • Ammonolysis Reactions : Research has been carried out on the ammonolysis of compounds related to 2,2,2-Trifluoro-N-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]ethyl]acetamide, providing insights into the reaction mechanisms and resulting products (Röschenthaler et al., 1982).

  • Borylation Reactions : Studies on borylation reactions involving similar compounds have contributed to the synthesis of boron-containing derivatives, revealing their potential in various chemical applications (Das et al., 2011).

  • Cytotoxicity and Cellular Uptake : Research on boronated phosphonium salts, which are structurally related, has explored their cytotoxicities and boron uptake in vitro, contributing to the understanding of their biological interactions (Morrison et al., 2010).

properties

IUPAC Name

2,2,2-trifluoro-N-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BF6NO3/c1-14(2)15(3,4)28-18(27-14)11-5-6-12(16(19,20)21)10(9-11)7-8-25-13(26)17(22,23)24/h5-6,9H,7-8H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHAMRSOYDBCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)CCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BF6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 145913781

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